Cas no 158010-17-4 (ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate)

Ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate is a cinnamate ester derivative characterized by its conjugated double bond and tert-butyl-substituted aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and functional materials. Its structural features, including the electron-rich tert-butyl group and ethyl ester functionality, enhance its reactivity in cross-coupling and polymerization reactions. The (E)-configuration of the double bond ensures stability and selectivity in synthetic applications. The compound exhibits favorable solubility in common organic solvents, facilitating its use in homogeneous reaction systems. Its well-defined molecular structure makes it a valuable building block for advanced chemical synthesis.
ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate structure
158010-17-4 structure
Product Name:ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate
CAS No:158010-17-4
MF:C15H20O2
MW:232.318104743958
CID:1335503
PubChem ID:13601177
Update Time:2025-05-20

ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-[4-(1,1-dimethylethyl)phenyl]-, ethyl ester, (2E)-
    • ethyl (E)-3-[4-(tert-butylphenyl)]-2-propenoate
    • 3-(4-TERT-BUTYL-PHENYL)-ACRYLIC ACID ETHYL ESTER
    • ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate
    • HS-4429
    • PQOOCBARRHHHBD-DHZHZOJOSA-N
    • SCHEMBL4890740
    • (E)-ethyl 3-(4-tert-butylphenyl)acrylate
    • 158010-17-4
    • Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate
    • 4-tert-Butylcinnamic acid ethyl ester
    • CS-0298732
    • EN300-1453827
    • starbld0011661
    • DTXSID601207178
    • G79156
    • CHEMBL4872399
    • ethyl (E)-3-(4-tert-butylphenyl)prop-2-enoate
    • Ethyl (E)-3-(4-(tert-butyl)phenyl)acrylate
    • Inchi: 1S/C15H20O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3/b11-8+
    • InChI Key: PQOOCBARRHHHBD-DHZHZOJOSA-N
    • SMILES: O(CC)C(/C=C/C1C=CC(=CC=1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 232.1464
  • Monoisotopic Mass: 232.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate Related Literature

Additional information on ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate

Professional Introduction to Ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate (CAS No. 158010-17-4)

Ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate, with the CAS number 158010-17-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications in medicinal chemistry and biotechnology. The presence of a phenyl ring substituted with a tert-butyl group and an ester functional group at the propenoate position contributes to its distinct chemical behavior and reactivity.

The compound's molecular structure, featuring a conjugated system of double bonds, makes it particularly interesting for researchers exploring novel synthetic pathways and functional materials. The (2E)-configuration of the double bond enhances its electronic properties, which can be leveraged in designing molecules with specific photophysical and photochemical characteristics. These attributes are increasingly relevant in the development of advanced materials for optoelectronic applications, such as organic semiconductors and photovoltaic devices.

In recent years, there has been growing interest in the role of substituted phenyl compounds in drug discovery and development. The tert-butyl group, in particular, is often incorporated into molecules to enhance metabolic stability and improve pharmacokinetic profiles. Ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate exemplifies this trend, as its design allows for fine-tuning of both lipophilicity and electronic properties. Such features are crucial for optimizing drug-like properties, including solubility, permeability, and binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its utility as a building block for more complex structures with therapeutic potential. For instance, derivatives of ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate have shown promise in preliminary studies as modulators of enzyme activity and as candidates for antimicrobial agents. The ester functionality provides a versatile handle for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.

The compound's electronic properties also make it an attractive candidate for studies in photochemistry and photophysics. The conjugated system can absorb light across a broad spectrum, making it suitable for applications in light-emitting diodes (LEDs), organic lasers, and other optoelectronic devices. Furthermore, the presence of the tert-butyl group can influence the molecule's orientation and packing in solid-state materials, which is critical for optimizing device performance.

From a synthetic chemistry perspective, ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate serves as an excellent intermediate for constructing more complex molecules. Its reactivity at both the double bond and the ester group allows for diverse functionalization strategies, including cross-coupling reactions, hydrolysis, and transesterification. These reactions are fundamental to modern synthetic methodologies and enable the rapid assembly of intricate molecular architectures.

The pharmaceutical industry has been particularly keen on exploring novel heterocyclic compounds derived from simple precursors like ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate. Heterocycles are known to exhibit a wide range of biological activities due to their ability to mimic natural products and interact with biological targets in unique ways. By incorporating functional groups such as esters into heterocyclic frameworks, researchers can enhance both potency and selectivity in drug design.

Recent advances in computational chemistry have also facilitated the study of ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate by allowing researchers to predict its behavior with high accuracy before conducting expensive experimental trials. Molecular modeling techniques have been used to explore how different substituents affect the molecule's conformational landscape and interactions with biological targets. These insights are invaluable for guiding synthetic efforts and optimizing lead compounds.

The environmental impact of chemical compounds is another area where ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate has been scrutinized. Given its structural complexity, researchers have investigated its biodegradability and potential environmental persistence. Understanding these properties is crucial for ensuring that new chemical entities do not pose undue risks to ecosystems when used on a large scale.

In conclusion, ethyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive candidate for drug discovery, materials science, and photochemical applications. As research continues to uncover new uses for this molecule, it is likely to remain at the forefront of scientific inquiry in the coming years.

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